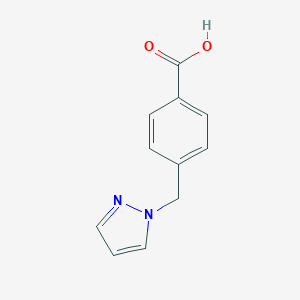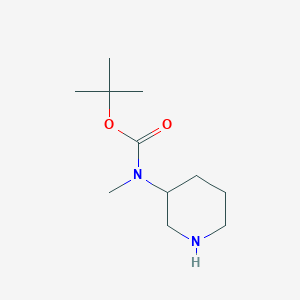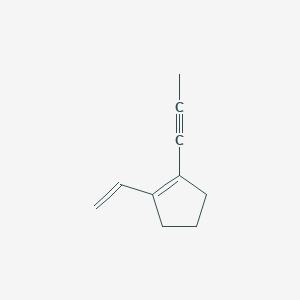
Cyclopentene, 1-ethenyl-2-(1-propynyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinyl-2-(1-propynyl)cyclopentene is an organic compound with the molecular formula C10H12. It features a cyclopentene ring substituted with a vinyl group and a propynyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Vinyl-2-(1-propynyl)cyclopentene can be synthesized through the vinylcyclopropane rearrangement. This reaction involves the conversion of a vinyl-substituted cyclopropane ring into a cyclopentene ring. The reaction is typically carried out under thermal conditions, often requiring temperatures above 400°C .
Industrial Production Methods
the vinylcyclopropane rearrangement is a key reaction that can be scaled up for industrial applications, given the appropriate reaction conditions and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
1-Vinyl-2-(1-propynyl)cyclopentene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentenes, cyclopentanones, and cyclopentadienes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Vinyl-2-(1-propynyl)cyclopentene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Vinyl-2-(1-propynyl)cyclopentene involves its ability to undergo cycloaddition reactions, particularly the [4 + 2] cycloaddition (Diels-Alder reaction). This reaction forms a six-membered ring, which is a key step in the synthesis of various cyclic compounds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the vinyl and propynyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: A simpler analog with a five-membered ring and no additional substituents.
1-Vinylcyclopentene: Similar structure but lacks the propynyl group.
2-Propynylcyclopentene: Similar structure but lacks the vinyl group.
Uniqueness
1-Vinyl-2-(1-propynyl)cyclopentene is unique due to the presence of both vinyl and propynyl groups on the cyclopentene ring. This dual substitution provides the compound with distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
176965-25-6 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.2 g/mol |
IUPAC-Name |
1-ethenyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-7-9(10)4-2/h4H,2,5,7-8H2,1H3 |
InChI-Schlüssel |
XLXGERFHSGNDGG-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1)C=C |
Kanonische SMILES |
CC#CC1=C(CCC1)C=C |
Synonyme |
Cyclopentene, 1-ethenyl-2-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
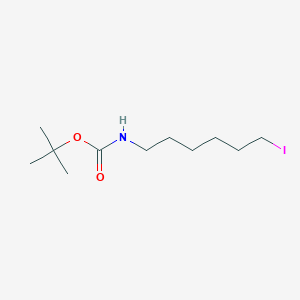
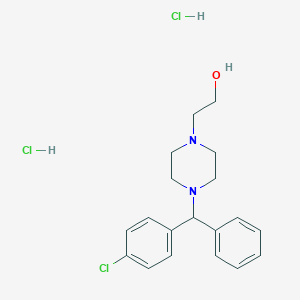
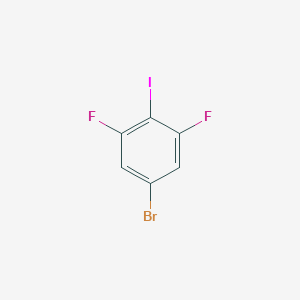

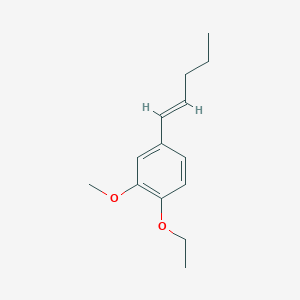
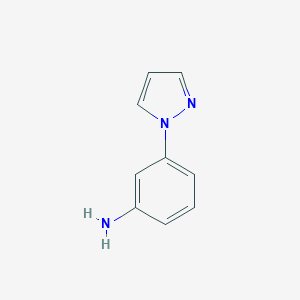
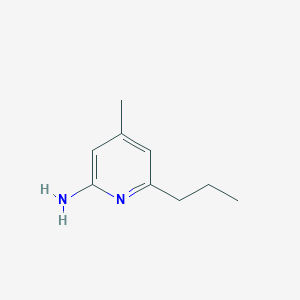

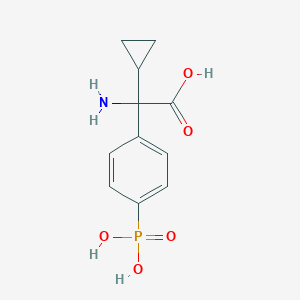
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
